molecular formula C16H15FO2 B1327515 3'-Fluoro-3-(4-methoxyphenyl)propiophenone CAS No. 898775-76-3

3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Cat. No. B1327515
M. Wt: 258.29 g/mol
InChI Key: LNIMVWWAGXLCPR-UHFFFAOYSA-N
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Description

The compound of interest, 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, is a fluorinated organic molecule that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The presence of both the fluoro and methoxy substituents on the aromatic rings makes it a versatile intermediate for synthesizing a wide range of chemical entities.

Synthesis Analysis

The synthesis of related fluorinated compounds has been demonstrated through various methods. For instance, a sonochemical method has been shown to be an energy-efficient technique for synthesizing chalcone derivatives, which are structurally similar to the compound , by condensing 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using potassium hydroxide as a base. This method resulted in a significant reduction in reaction time and improved crystallinity compared to the conventional method . Additionally, the Gewald synthesis technique has been employed to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile from 1-(3-fluoro-4-methoxyphenyl)ethanone, showcasing the versatility of fluorinated compounds in constructing heterocyclic structures .

Molecular Structure Analysis

The molecular structure of fluorinated compounds has been extensively studied using various spectroscopic techniques. For example, the crystal structure and spectroscopic properties of a related compound, 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol, were determined using FTIR, NMR, and X-ray crystallography, revealing the presence of intermolecular hydrogen bonds and intramolecular interactions that stabilize the structure . Similarly, the structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was elucidated, showing significant dihedral angles between the triazole ring and the benzene rings, which could influence the compound's reactivity .

Chemical Reactions Analysis

Fluorinated compounds are known for their unique reactivity due to the electronegative fluorine atom. For instance, the synthesis of 3-fluoro-4-hydroxycoumarin from o-hydroxy-2,3,3,3-tetrafluoropropiophenone through intramolecular cyclization under basic conditions demonstrates the potential for creating complex fluorinated structures . Moreover, the synthesis of fluorine-bearing heterocyclic compounds, such as pyrazolones and pyrimidines, from 2-fluoroacrylic building blocks further exemplifies the reactivity of fluorinated intermediates in constructing diverse molecular frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which can affect the compound's stability, reactivity, and interaction with biological systems. For example, the study of 3-fluoro-4-hexylthiophene revealed that its oxidation potential is higher than that of its non-fluorinated counterpart, although attempts to electropolymerize the monomer were unsuccessful, indicating a need for further investigation into the polymerization behavior of such compounds . Additionally, the electronic properties of (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol were explored through DFT calculations, providing insights into the compound's HOMO-LUMO energy gap and molecular electrostatic potential, which are critical for understanding its chemical activity .

Scientific Research Applications

Fluorinated Heterocyclic Compounds Synthesis

3'-Fluoro-3-(4-methoxyphenyl)propiophenone and related compounds have been used in the synthesis of various fluorine-bearing heterocyclic compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These synthesis processes often result in multiple products under different conditions, highlighting the versatility of these compounds in chemical synthesis (Shi, Wang, & Schlosser, 1996).

Intramolecular Cyclisation in Chemical Synthesis

Intramolecular cyclisation of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone derivatives can lead to the formation of compounds like 3-fluoro-4-hydroxycoumarin. This process demonstrates the utility of fluorinated propiophenones in producing complex molecules with potential applications in various fields of chemistry (Dmowski, 1982).

Application in Fluorescent Probes

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a related compound, has been used in fluorescent probes for sensing magnesium and zinc cations. The high sensitivity and selectivity of these probes to pH changes and metal cations are attributed to the unique properties of the fluorophenol moiety, indicating the potential of fluorinated compounds in sensor technology (Tanaka et al., 2001).

Copolymerization in Material Science

Novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including fluorinated variants, have been synthesized and copolymerized with styrene. This research showcases the application of fluorinated compounds in developing new materials with specific properties, contributing to advancements in polymer science (Savittieri et al., 2022).

Synthesis of Schiff Bases for Antimicrobial Activity

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound similar to 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, has been used to synthesize novel Schiff bases with antimicrobial activity. This illustrates the potential of fluorinated compounds in medicinal chemistry and drug development (Puthran et al., 2019).

Proton Exchange Membranes in Fuel Cells

A study synthesized new sulfonated side-chain grafting units using fluorinated compounds, including 4-fluorobenzophenone, for use in proton exchange membranes in fuel cells. These comb-shaped sulfonated polymers demonstrated high proton conductivity, underlining the role of fluorinated compounds in developing advanced materials for energy applications (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

1-(3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIMVWWAGXLCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644271
Record name 1-(3-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-3-(4-methoxyphenyl)propiophenone

CAS RN

898775-76-3
Record name 1-Propanone, 1-(3-fluorophenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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